

The Molecular Targets of HA-100: An In-depth Technical Guide

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Compound of Interest

Compound Name: HA-100

Cat. No.: B1662385

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Introduction

HA-100 is a potent, cell-permeable isoquinolinesulfonamide derivative that functions as a broad-spectrum protein kinase inhibitor. It has been widely utilized in cell biology research to probe the roles of various signaling pathways. This technical guide provides a comprehensive overview of the molecular targets of **HA-100**, presenting quantitative data on its inhibitory activity, detailed experimental protocols for target identification and characterization, and visual representations of the key signaling pathways it modulates.

Data Presentation: Inhibitory Activity of HA-100

The inhibitory potency of **HA-100** against its primary kinase targets is summarized in the table below. The data is presented as IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibition constant) values, providing a quantitative measure of the compound's efficacy.

Target Kinase	IC50 (μM)	Ki (μM)	Notes
cGMP-dependent Protein Kinase (PKG)	4[1][2][3][4][5][6][7][8]	-	
cAMP-dependent Protein Kinase (PKA)	8[1][2][3][4][5][6][7][8] [9][10]	-	
Protein Kinase C (PKC)	12[1][2][3][4][5][6][7][8] [9][10]	6.5[1][6][7]	Competitive with respect to ATP[1][6][7]
Myosin Light Chain Kinase (MLCK)	240[1][2][3][5][6][7][8]	61[1][6]	Competitive with respect to ATP[1][6]
Rho-associated coiled-coil containing protein Kinase (ROCK)	-	-	HA-100 is also widely used as a ROCK inhibitor[1][8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 values of **HA-100** against its target kinases using a radiometric assay, a classic and direct method for measuring kinase activity.

a. Materials and Reagents:

- Purified recombinant kinase (PKA, PKC, PKG, or MLCK)
- Specific peptide substrate for each kinase
- **HA-100** (dissolved in DMSO)
- [γ -³²P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

- Phosphocellulose paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid

b. Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
- Serial Dilution of Inhibitor: Prepare serial dilutions of **HA-100** in DMSO and then dilute further in the kinase reaction buffer.
- Initiate Reaction: Add the diluted **HA-100** or DMSO (vehicle control) to the kinase reaction mix and pre-incubate for 10 minutes at 30°C.
- Start Phosphorylation: Initiate the kinase reaction by adding [γ -³²P]ATP.
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ -³²P]ATP.
- Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each **HA-100** concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the **HA-100** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for ROCK Inhibition

This protocol describes a cell-based ELISA to assess the inhibitory effect of **HA-100** on ROCK activity by measuring the phosphorylation of a downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1).

a. Materials and Reagents:

- Human cell line (e.g., HeLa or vascular smooth muscle cells)
- **HA-100**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Microplate coated with an anti-MYPT1 capture antibody
- Primary antibody specific for phosphorylated MYPT1 (pMYPT1)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Plate reader

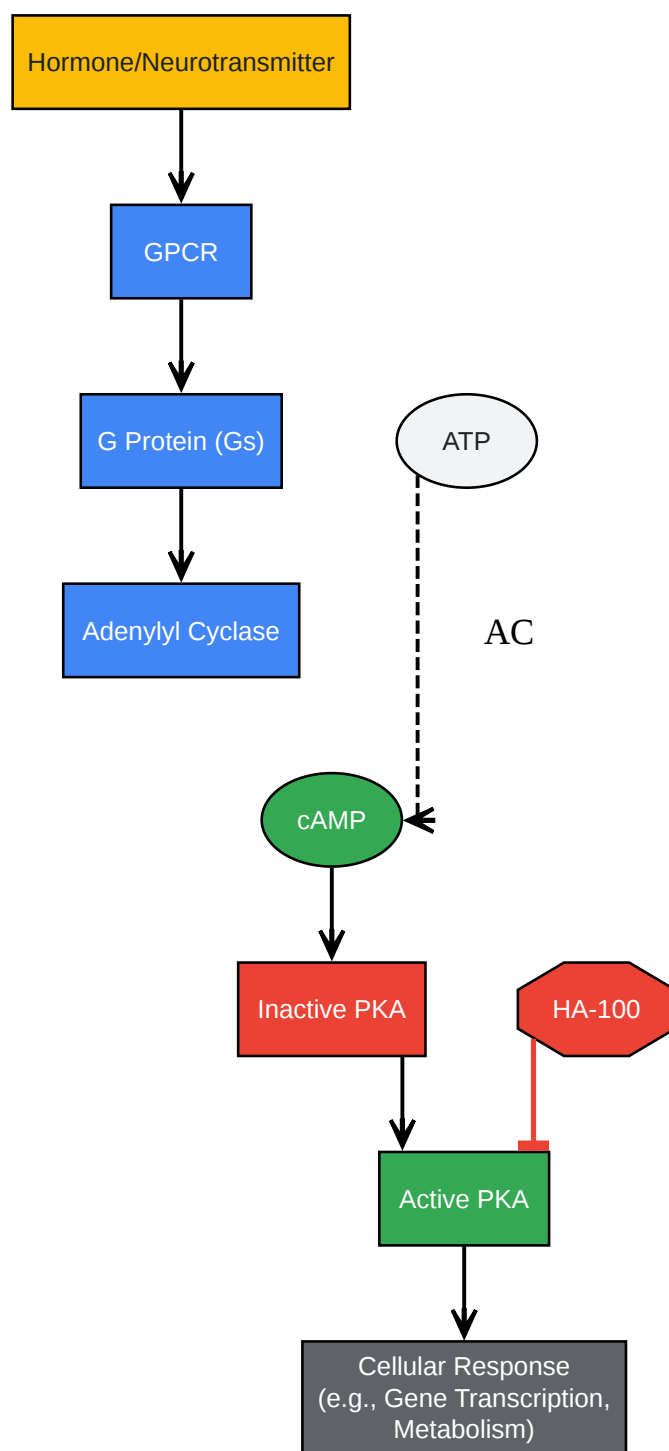
b. Procedure:

- Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of **HA-100** for a specified time (e.g., 1-2 hours).
- Cell Lysis: Wash the cells with PBS and then lyse them with the cell lysis buffer.
- ELISA:
 - Add the cell lysates to the anti-MYPT1 coated microplate and incubate to allow capture of total MYPT1.
 - Wash the plate and add the primary antibody against pMYPT1. Incubate to allow binding to the phosphorylated protein.

- Wash the plate and add the HRP-conjugated secondary antibody.
- Wash the plate and add the TMB substrate. A color change will indicate the presence of pMYPT1.
- Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
- Data Analysis: Normalize the pMYPT1 signal to the total protein concentration in each well. Calculate the percentage of inhibition of MYPT1 phosphorylation for each **HA-100** concentration and determine the IC50 value as described above.

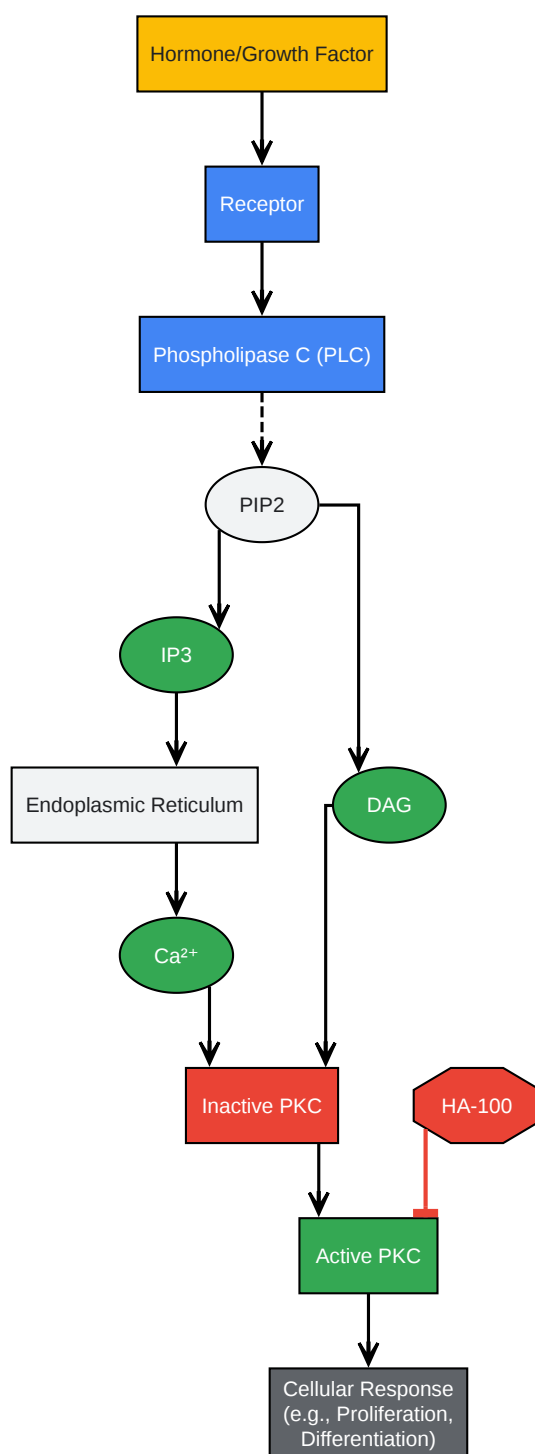
Mandatory Visualizations

Signaling Pathways



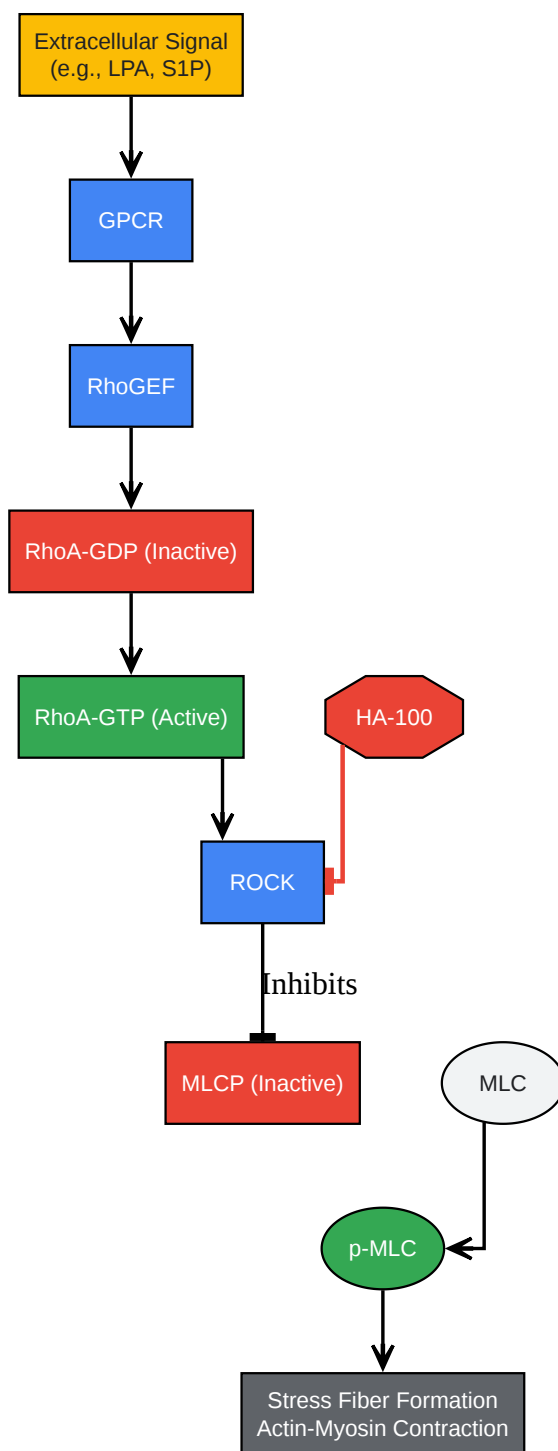
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Caption: PKA signaling pathway and the inhibitory action of **HA-100**.



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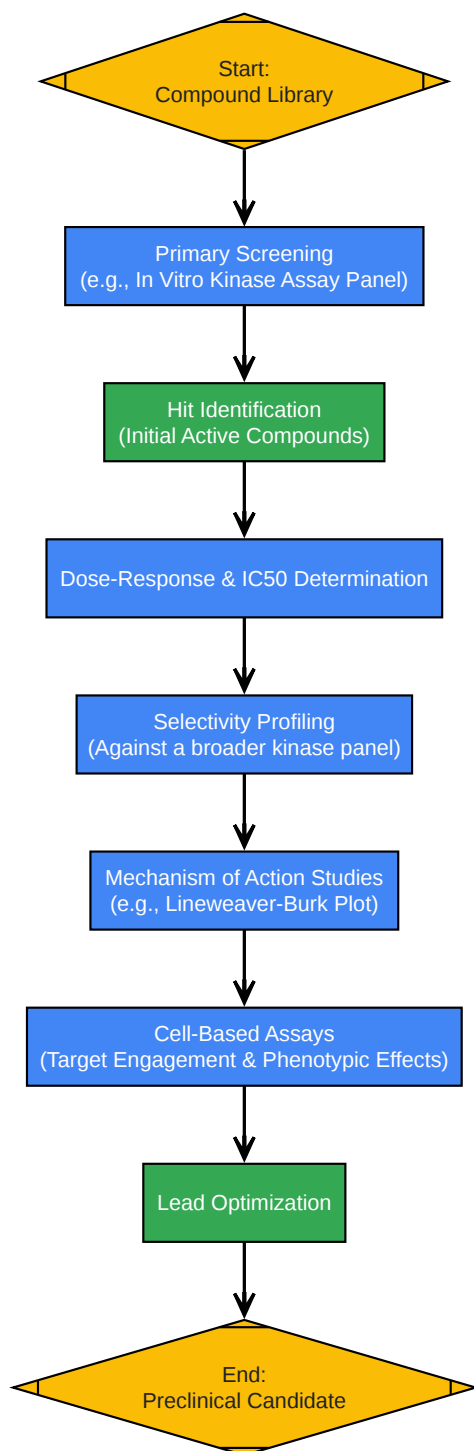
Caption: PKC signaling pathway and the inhibitory action of **HA-100**.



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Caption: RhoA/ROCK signaling pathway and the inhibitory action of **HA-100**.

Experimental Workflow



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Caption: General experimental workflow for kinase inhibitor profiling.

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